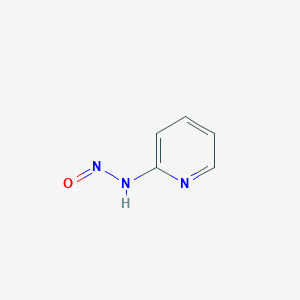

N-pyridin-2-ylnitrous amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-pyridin-2-ylnitrous amide is a chemical compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-pyridin-2-ylnitrous amide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with nitrous acid. The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-pyridin-2-ylnitrous amide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine.

Substitution: The nitrous group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-pyridin-2-ylnitrous amide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: this compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-pyridin-2-ylnitrous amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-pyridin-2-ylamide: Similar in structure but lacks the nitrous group.

N-pyridin-2-ylimidate: Contains an imidate group instead of an amide group.

N-pyridin-2-ylbenzamide: A benzamide derivative with similar properties.

Uniqueness: N-pyridin-2-ylnitrous amide is unique due to the presence of the nitrous group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-pyridin-2-ylnitrous amide, a compound of interest in medicinal chemistry, exhibits a range of biological activities that merit thorough investigation. This article compiles findings from various studies to elucidate its pharmacological potential, focusing on its synthesis, biological assays, and structure-activity relationships.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the reaction of 2-aminopyridine with nitrous acid. This compound can also be derived from the amidation reactions involving pyridine derivatives and nitroso compounds. A notable synthetic route involves the use of metal-organic frameworks (MOFs) as catalysts to enhance reaction efficiency and selectivity.

Biological Activity Overview

The biological activities of this compound have been evaluated across several studies, revealing its potential as an anticancer, antibacterial, and antioxidant agent.

1. Anticancer Activity

This compound and its derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating pyridin-3-yl-pyrimidin-2-yl derivatives, one compound exhibited an IC50 value of 0.229 μM against A549 lung cancer cells, which is significantly lower than that of imatinib (2.479 μM) . This suggests that this compound may possess enhanced anticancer properties compared to established treatments.

2. Antibacterial Activity

This compound has demonstrated noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives showed minimum inhibitory concentration (MIC) values ranging from 16 to 128 μg/mL against various bacterial strains . The structural features of these compounds appear to correlate with their biological efficacy, indicating a structure-activity relationship that warrants further exploration.

3. Antioxidant Properties

The antioxidant activity of this compound was assessed using the DPPH radical scavenging assay. Results indicated that the IC50 values for these compounds were comparable to those of ascorbic acid, a well-known antioxidant . This suggests that this compound could serve as a potential source of natural antioxidants.

Table 1: Summary of Biological Activities

| Biological Activity | Test System | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 0.229 | |

| Antibacterial | Various bacterial strains | 16 - 128 | |

| Antioxidant | DPPH assay | Comparable to ascorbic acid |

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been a focal point in recent research. Variations in substituents on the pyridine ring significantly influence the compound's potency against cancer cells and bacteria. For example, modifications in the nitroso group or the introduction of additional functional groups can enhance both cytotoxicity and selectivity towards cancer cells while maintaining antibacterial properties.

Properties

IUPAC Name |

N-pyridin-2-ylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c9-8-7-5-3-1-2-4-6-5/h1-4H,(H,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQMUQUHCSHQAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NN=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326552 |

Source

|

| Record name | PYRIDINE, 2-(HYDROXYAZO)-, (E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18883-95-9 |

Source

|

| Record name | PYRIDINE, 2-(HYDROXYAZO)-, (E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.